![molecular formula C23H16N4O4S B2552568 2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide CAS No. 1396802-97-3](/img/structure/B2552568.png)
2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide
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Overview
Description
“2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide” is a complex organic compound. It contains several functional groups and heterocyclic rings, including furan, thiazole, and oxazole . The compound is part of a class of molecules that have shown a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . These techniques provide information about the types of bonds and functional groups present in the molecule.
Scientific Research Applications
Epoxy Resins and Polymers
Epoxy resins are widely used in industry for various applications due to their excellent mechanical properties, adhesion, and chemical resistance. Researchers have explored the use of furan derivatives, including the compound , as bio-renewable monomers to replace traditional petroleum-based components in epoxy resins . These furanic monomers can be obtained from natural cellulose and hemicellulose feedstocks. The synthesis of glycidyl derivatives containing furanic moieties has been investigated, and these modified epoxy resins offer potential sustainability benefits.
Density Functional Theory (DFT) and Molecular Modeling
The compound’s molecular structure and properties can be studied using computational methods such as Density Functional Theory (DFT) and molecular modeling. Researchers have explored its electronic structure, stability, and reactivity. These studies provide insights into its potential applications in materials science, catalysis, and drug design .
Green Chemistry and Sustainable Synthesis
The compound’s synthesis involves furan, which is derived from renewable biomass sources. Researchers can further optimize its preparation methods, exploring greener and more sustainable routes. This aligns with the growing interest in green chemistry and environmentally friendly processes.
Future Directions
properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4S/c1-13-4-9-16-19(11-13)32-22(25-16)14-5-7-15(8-6-14)24-20(28)17-12-31-23(26-17)27-21(29)18-3-2-10-30-18/h2-12H,1H3,(H,24,28)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRVMQBPOIAEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide |
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